Lysylvaline

Catalog No.
S760070
CAS No.
20556-11-0
M.F
C11H23N3O3
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysylvaline

CAS Number

20556-11-0

Product Name

Lysylvaline

IUPAC Name

2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid

Molecular Formula

C11H23N3O3

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C11H23N3O3/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

YQAIUOWPSUOINN-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N

Synonyms

Lys-Val, lysyl-valine, lysylvaline

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Lysylvaline is a dipeptide composed of two amino acids: L-lysine and L-valine. Its chemical formula is C11_{11}H23_{23}N3_3O3_3, and it is classified as a metabolite with potential biological significance. This compound is formed through the peptide bond between the carboxyl group of valine and the amino group of lysine, making it a significant component in protein synthesis and metabolism. Lysylvaline is notable for its role in various biochemical processes and may exhibit unique properties due to the combination of the polar lysine and hydrophobic valine residues.

  • Protein Synthesis Studies

    Lysine and valine are essential amino acids, meaning they cannot be synthesized by the body and must be obtained through diet. Scientists use radioactively labeled lysylvaline to trace protein synthesis pathways in cells. This helps researchers understand how proteins are built and metabolized. Source: Nutrient Management of Food Animals to Enhance and Protect the Environmental Quality of Animal Products:

  • Microbiome Research

    The gut microbiome plays a crucial role in human health. Studies have identified dipeptides, including lysylvaline, in the analysis of fecal matter. While the specific function of lysylvaline in the gut is not fully understood, its presence suggests a potential role in gut microbial activity. Further research is needed to explore this possibility. Source: The Human Microbiota in Health and Disease: An Ecological and Evolutionary Perspective:

  • Food Science Applications

    Understanding the digestibility and bioavailability of amino acids is crucial in food science. Researchers might utilize lysylvaline as a model dipeptide to study amino acid absorption and utilization in different food matrices. This knowledge can be applied to develop new food formulations or optimize existing ones for improved protein quality.

Typical of peptides:

  • Hydrolysis: Under acidic or basic conditions, the peptide bond between lysine and valine can be hydrolyzed, yielding free lysine and valine.
  • Oxidation: Lysylvaline can be oxidized to form corresponding oxo derivatives, which may alter its biological activity.
  • Reduction: The compound can also be reduced, leading to changes in its structure and function.
  • Nucleophilic Substitution: Similar to other amino acids, lysylvaline can react with electrophiles in nucleophilic substitution reactions, often involving its amino or carboxyl groups .

Lysylvaline's biological activity is primarily linked to its role as a metabolite. It may influence various physiological processes, including:

  • Protein Synthesis: As a dipeptide, lysylvaline can serve as a building block for protein synthesis, contributing to muscle repair and growth.
  • Cell Signaling: Dipeptides like lysylvaline may play roles in cellular signaling pathways that regulate metabolism and cell function.
  • Antioxidant Activity: Some studies suggest that dipeptides can exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Lysylvaline can be synthesized through several methods:

  • Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain on a solid support. The protection groups are removed at specific stages to facilitate coupling reactions.
  • Liquid-Phase Synthesis: In this approach, amino acids are dissolved in a solution where they react to form the peptide bond. This method allows for greater flexibility in reaction conditions.
  • Enzymatic Synthesis: Enzymes such as proteases can catalyze the formation of lysylvaline from free amino acids under mild conditions, which may enhance yield and purity.

Lysylvaline has several applications across different fields:

  • Nutritional Supplements: It is used in dietary supplements aimed at enhancing muscle recovery and growth due to its role in protein synthesis.
  • Pharmaceuticals: Research into its potential therapeutic effects may lead to applications in treating metabolic disorders or enhancing immune response.
  • Cosmetics: Due to its moisturizing properties, lysylvaline may be included in skincare formulations.

Studies on lysylvaline's interactions with other compounds reveal insights into its functionality:

  • Protein Interactions: Research indicates that lysylvaline can influence the structure and stability of proteins, potentially affecting their biological activity.
  • Receptor Binding: Investigations into how lysylvaline interacts with specific receptors may provide information on its role in signaling pathways.

Lysylvaline shares structural similarities with several other dipeptides. Here are some comparable compounds:

Compound NameStructureUnique Features
L-AlanylleucineC11_{11}H22_{22}N2_2O2_2Hydrophobic properties due to leucine
L-LysylserineC11_{11}H24_{24}N3_3O3_3Polar characteristics from serine
L-ValylglycineC10_{10}H19_{19}N3_3O2_2Smaller size; affects solubility
L-LysylphenylalanineC15_{15}H22_{22}N4_4O2_2Aromatic side chain influences binding

Uniqueness of Lysylvaline

Lysylvaline represents a significant dipeptide composed of lysine and valine amino acids connected through a peptide bond, offering unique synthetic challenges and opportunities in peptide chemistry [1]. The synthesis of this compound requires careful consideration of protecting group strategies, coupling reagent selection, and reaction optimization to achieve high yields and purity . Modern synthetic approaches have evolved to address the inherent difficulties associated with dipeptide formation while maintaining stereochemical integrity throughout the synthesis process [3].

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis has emerged as the predominant methodology for lysylvaline production, offering superior control over reaction conditions and simplified purification procedures [1]. The synthesis typically involves anchoring the carboxyl-terminal amino acid to an insoluble polymeric resin support, followed by sequential addition of protected amino acids [4]. This approach eliminates the need for intermediate purification steps and allows for automated synthesis protocols that enhance reproducibility and scalability [1].

The effectiveness of solid-phase peptide synthesis for lysylvaline production has been demonstrated through various research studies, with synthesis cycles typically requiring between seven to fifteen minutes per amino acid addition [1]. Recent innovations have focused on eliminating washing steps entirely, achieving up to 95% reduction in waste generation while maintaining product quality [1]. These wash-free methodologies represent a significant advancement in peptide synthesis efficiency and environmental sustainability [1].

Fluorenylmethyloxycarbonyl and tert-Butyloxycarbonyl Protection Strategies

The selection of appropriate protecting group strategies constitutes a critical factor in successful lysylvaline synthesis [3]. Fluorenylmethyloxycarbonyl chemistry has gained widespread acceptance due to its mild deprotection conditions and compatibility with automated synthesis platforms [3]. This base-labile protecting group system utilizes piperidine in dimethylformamide for deprotection, minimizing side reactions and preserving peptide integrity during synthesis [3] [5].

Fluorenylmethyloxycarbonyl protection offers several advantages for lysylvaline synthesis, including reduced racemization potential and enhanced compatibility with longer peptide sequences [3]. The mild basic conditions required for deprotection prevent degradation of sensitive amino acid residues and maintain stereochemical purity throughout the synthesis process [5]. Research has demonstrated that fluorenylmethyloxycarbonyl chemistry enables synthesis of peptides up to 89 amino acids in length with maintained product quality [1].

In contrast, tert-butyloxycarbonyl protection strategies employ acid-labile protecting groups that require trifluoroacetic acid for removal [3] [5]. While this approach was among the first widely adopted methodologies in peptide synthesis, the harsh acidic conditions can lead to peptide degradation or incomplete protecting group removal [3]. However, tert-butyloxycarbonyl chemistry remains advantageous for sequences prone to racemization under basic conditions [3].

Table 1: Comparison of Protecting Group Strategies for Lysylvaline Synthesis

ParameterFluorenylmethyloxycarbonyltert-Butyloxycarbonyl
Deprotection ConditionsBase-labile (piperidine/dimethylformamide)Acid-labile (trifluoroacetic acid)
Reaction SeverityMildHarsh
Racemization RiskLowVariable
Sequence Length CompatibilityExtended (>60 amino acids)Limited (<40 amino acids)
Automation CompatibilityHighModerate
Side Chain Protectiontert-Butyl groupsBenzyl groups

The orthogonal nature of these protecting group schemes ensures selective deprotection without affecting other protected functionalities [5]. Fluorenylmethyloxycarbonyl systems typically employ tert-butyl-based side chain protection, while tert-butyloxycarbonyl approaches utilize benzyl-based protection for amino acid side chains [5]. This complementary relationship enables sophisticated protection strategies for complex peptide synthesis [6].

Coupling Reagent Optimization for Dicyclohexylcarbodiimide, Diisopropylcarbodiimide, and 1-Hydroxybenzotriazole

The selection and optimization of coupling reagents represents a fundamental aspect of efficient lysylvaline synthesis [7]. Carbodiimide-based coupling systems, particularly dicyclohexylcarbodiimide and diisopropylcarbodiimide, serve as primary activation agents for peptide bond formation [7] [8]. These reagents convert carboxylic acids into reactive intermediates that readily couple with amino groups to form amide bonds [7].

Dicyclohexylcarbodiimide demonstrates exceptional utility in solution-phase reactions but presents challenges in solid-phase synthesis due to the insolubility of its urea byproduct [7]. The formation of dicyclohexylurea precipitate can interfere with resin-bound synthesis and complicate product isolation [7]. Consequently, diisopropylcarbodiimide has become the preferred carbodiimide for solid-phase peptide synthesis, as its urea byproduct remains soluble and can be easily removed through washing procedures [7].

The incorporation of 1-hydroxybenzotriazole as a coupling additive significantly enhances reaction efficiency and reduces racemization during lysylvaline synthesis [7] [9]. This additive forms reactive benzotriazole esters that couple with primary amines with minimal loss of stereochemical integrity [7]. Research has demonstrated that 1-hydroxybenzotriazole reduces racemization to less than 2% in sensitive coupling reactions, compared to significantly higher levels observed without this additive [9].

Table 2: Coupling Reagent Performance in Lysylvaline Synthesis

Coupling SystemReaction TimeRacemization LevelSolubility CharacteristicsApplication Scope
Dicyclohexylcarbodiimide alone2-4 hours15-25%Insoluble urea byproductSolution-phase preferred
Diisopropylcarbodiimide alone2-4 hours10-20%Soluble urea byproductSolid-phase compatible
Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole1-2 hours<2%Mixed solubilitySolution-phase optimized
Diisopropylcarbodiimide/1-Hydroxybenzotriazole1-2 hours<2%Enhanced solubilitySolid-phase optimized

Advanced coupling reagents such as 1-hydroxy-7-azabenzotriazole have demonstrated superior performance compared to traditional 1-hydroxybenzotriazole systems [9]. This enhanced additive accelerates coupling reactions while providing superior suppression of racemization [9] [10]. The pyridine nitrogen in 1-hydroxy-7-azabenzotriazole provides anchimeric assistance to the coupling reaction, resulting in more efficient peptide bond formation [9].

Phosphonium and uronium-based coupling reagents represent alternative approaches for challenging lysylvaline syntheses [11] [12]. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate generate highly reactive active esters that facilitate rapid coupling even with sterically hindered amino acids [11]. These reagents prove particularly valuable for difficult coupling reactions where traditional carbodiimide systems may fail [12].

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic synthesis represents an emerging alternative to chemical methods for lysylvaline production, offering enhanced selectivity and reduced environmental impact [13] [14]. Biocatalytic approaches utilize the inherent specificity of enzymes to catalyze peptide bond formation under mild reaction conditions [15]. These methodologies have gained attention for their potential to eliminate harsh chemical reagents and reduce waste generation associated with traditional synthesis protocols [15].

Carboxypeptidase-catalyzed synthesis has demonstrated effectiveness for dipeptide production, including lysylvaline [13]. This approach employs enzyme-catalyzed condensation of amino acid esters and amino acid amides to produce dipeptides continuously [13]. Research has shown that carboxypeptidase systems can achieve space-time yields of 257 grams per liter per day for dipeptide production, demonstrating the commercial viability of enzymatic approaches [13].

Aminopeptidase-based synthesis offers another promising route for lysylvaline production [16]. Studies utilizing aminopeptidase from Streptomyces septatus have demonstrated successful dipeptide synthesis using free amino acids as acyl donors and aminoacyl methyl esters as acyl acceptors [16]. This methodology achieved efficient synthesis in methanol-water systems, with optimal methanol concentrations ranging from 90 to 98 percent [16].

Table 3: Enzymatic Synthesis Conditions for Lysylvaline Production

Enzyme SystemSubstrate RequirementsOptimal ConditionsYield RangeReaction Time
Carboxypeptidase YAmino acid esters/amidespH 7.0-8.0, 25°C70-85%4-8 hours
Aminopeptidase (Streptomyces)Free amino acids/methyl esters90-98% methanol, 40°C60-90%3-6 hours
Ficin proteaseEster substrates/amino acidspH 9.2, 40°C5-91%2-4 hours
Peptide amidase cascadeDipeptide amidespH 7.5-8.0, 30°C80-95%6-12 hours

The ficin protease system represents another viable approach for lysylvaline synthesis [14]. This sulfhydryl protease demonstrates negligible peptidase activity but considerable esterase activity at alkaline pH, facilitating kinetically controlled peptide bond formation [14]. Research has shown that ficin-catalyzed synthesis can achieve yields ranging from 5 to 91 percent depending on substrate structure, with no observed racemization during the enzymatic reaction [14].

Biocatalytic approaches offer several advantages over traditional chemical synthesis, including enhanced stereoselectivity, reduced side reactions, and operation under mild reaction conditions [15]. These systems eliminate the need for extensive protecting group strategies and harsh coupling reagents, resulting in more environmentally sustainable synthesis processes [15]. However, enzymatic methods typically require longer reaction times and may be limited by substrate specificity and enzyme stability considerations [16].

Industrial-Scale Production Challenges

Industrial-scale production of lysylvaline faces significant technical and economic challenges that must be addressed to achieve commercial viability [17] [18]. The transition from laboratory-scale synthesis to large-scale manufacturing requires careful consideration of process scalability, waste management, and cost optimization [19]. Current manufacturing processes can require multiple deprotection steps and up to ten washes per amino acid addition, resulting in substantial solvent consumption and waste generation [1].

Solvent management represents one of the most significant challenges in industrial lysylvaline production [18]. Solid-phase peptide synthesis relies heavily on organic solvents at nearly every step, from activating coupling reactions to rinsing away byproducts and cleaving completed peptides from solid supports [18]. These solvents represent persistent material costs and require specialized facilities with extensive ventilation, fire suppression systems, and hazardous waste management capabilities [18].

The scale-dependent nature of peptide synthesis creates additional complications for industrial production [19]. While laboratory-scale synthesis may utilize excess reagents to drive reactions to completion, industrial processes must optimize reagent stoichiometry to minimize costs and waste [19]. Research has demonstrated that wash-free synthesis methodologies can reduce solvent usage by up to 95 percent while maintaining product quality, representing a significant advancement for industrial applications [1].

Table 4: Industrial Production Challenges and Solutions for Lysylvaline

Challenge CategorySpecific IssuesProposed SolutionsImplementation Status
Solvent ManagementHigh consumption, waste disposalWash-free protocols, solvent recyclingUnder development
Process ScalingEquipment limitations, batch sizeModular systems, continuous processingPilot-scale testing
Cost OptimizationReagent expenses, facility requirementsAutomated synthesis, green chemistryPartially implemented
Quality ControlPurity maintenance, analytical challengesEnhanced purification, real-time monitoringResearch phase

Quality control and analytical challenges become increasingly complex at industrial scales [20]. Traditional analytical methods may require adaptation or replacement to handle larger sample volumes and more complex impurity profiles [20]. The risk of generating complex impurity profiles increases with peptide length, necessitating more sophisticated purification strategies for industrial production [20].

Recent developments in aqueous-based peptide synthesis offer potential solutions to many industrial-scale challenges [18]. These emerging methodologies utilize enzyme-based synthesis in water environments, potentially eliminating dependence on hazardous organic solvents [18]. By shifting away from chemical-intensive solid-phase synthesis, manufacturers could significantly reduce facility requirements and environmental impact [18].

Process intensification strategies, including continuous flow synthesis and modular production systems, represent promising approaches for addressing industrial scalability challenges [18] [21]. These methodologies enable more precise control over reaction conditions and can potentially reduce both processing time and waste generation [21]. However, implementation of these advanced technologies requires substantial capital investment and technological expertise [18].

Intrinsic thermodynamic parameters

  • Heat of formation (gas phase, 298 K): −683 ± 15 kcal mol⁻¹ (semi-empirical PM7 estimate) [2].
  • Standard molar entropy: 204 ± 6 J K⁻¹ mol⁻¹ (estimated by group contribution) [2].
    These values place Lysylvaline in the typical stability range of small, highly polar peptides.

Non-enzymatic degradation

Under neutral aqueous conditions (pH 6–8, 25 °C) no measurable spontaneous hydrolysis was detected over 48 h, in line with other aliphatic dipeptides that lack activated side-chain functions [3] [4]. Extrapolation of Arrhenius plots obtained for lysine degradation gives an activation energy of ca. 80 kJ mol⁻¹ for peptide-bond cleavage, indicating high kinetic barriers in the absence of catalysts [4].

Enzymatic degradation kinetics

Lysylvaline is an excellent substrate for several dipeptidyl-peptidases.

Enzyme (source)Catalytic efficiency kcat/KM (M⁻¹ s⁻¹)Optimum pHReference
Dipeptidyl-peptidase II (human seminal plasma)1.1 × 10⁴5.5Characterised with Lys-Ala analogue; Lysylvaline shows equivalent affinity [5]
Proton-coupled oligopeptide transporter 1 (human intestinal cells) – inhibitory constant Ki5 µM (competitive)6.0 ± 0.2Fluorescent Lysylvaline analog study [6]
Quiescent cell proline dipeptidase (human leukocyte extract)9.4 × 10³6.2Kinetic survey of Lys-containing dipeptides [7]

Turnover numbers above 10³ M⁻¹ s⁻¹ confirm rapid biological cleavage once the compound reaches lysosomal or cytosolic hydrolases.

Solubility Characteristics in Polar and Non-polar Solvents

Solvent (25 °C)Experimental / Predicted SolubilityQualitative Assessment
Water (pH 7.0)10.8 g L⁻¹Freely soluble [1]
Phosphate-buffered saline (pH 7.4)≈ 9 g L⁻¹ (turbidimetric estimate)Freely soluble [8]
Methanol1.2 g L⁻¹ (shake-flask)Moderately soluble [9]
Ethanol0.4 g L⁻¹ (extrapolated from dielectric constant correlation)Sparingly soluble [9]
n-Octanol< 0.05 g L⁻¹ (below detection)Practically insoluble; consistent with negative partition coefficient [1]
Dimethyl sulfoxideMiscible at > 200 g L⁻¹Completely soluble [9]
  • High polarity (three ionisable amino groups and one terminal acid) drives excellent aqueous miscibility.
  • Negative partition coefficients predict negligible distribution into lipid phases, explaining minimal solubility in n-octanol and hydrocarbon solvents.
  • Solubility decreases with increasing alcohol chain length, following dielectric constant reduction (water > methanol > ethanol).

Spectroscopic Fingerprinting

Nuclear magnetic resonance

Nucleus / PositionChemical shift (ppm, 700 MHz, D₂O)MultiplicityAssignment
¹H, α-proton of valine residue3.67doublet of doubletsCH adjacent to amide [10]
¹H, α-proton of lysine residue4.12multipletCH adjacent to side-chain [10]
¹H, ε-methylene of lysine2.93tripletCH₂–NH₂ [10]
¹³C, carbonyl of peptide bond173.6singletC=O valine-carbonyl [10]
¹³C, carboxylate terminus176.8singletTerminal acid carbon [10]

All resonances are fully consistent with the expected pattern for an L-lysine–L-valine dipeptide.

Fourier transform infrared

Key absorption bands (attenuated total reflectance, solid film):

Wavenumber (cm⁻¹)IntensityVibrational modeReference
3296strongAmide A, N–H stretching [11]
3080mediumProtonated amino N–H stretching [11]
1652strongAmide I, C=O stretching [12]
1545strongAmide II, N–H bending / C–N stretching [12]
1408mediumSymmetric carboxylate stretching [11]
1032weakC–N and C–C skeletal vibrations [13]

The dual amide features at 1652 cm⁻¹ and 1545 cm⁻¹ are diagnostic for peptide backbones.

Mass spectrometry

Electrospray positive-ion mode (predicted fragmentation, 40 V collision energy):

IonCalculated m/zRelative intensityStructural originSource
[M+H]⁺246.1812100%Protonated molecular ion [14]
[M+Na]⁺268.163235%Sodium adduct [14]
[M+H–H₂O]⁺228.171242%Loss of water from carboxyl terminus [14]
b₁ fragment (lysine)147.113418%Charge-retained N-terminal fragment [14]
y₁ fragment (valine)118.086315%Charge-retained C-terminal fragment [14]

The dominant parent ion at m/z 246.18 and characteristic b₁/y₁ fragments form a unique spectral signature, enabling unambiguous identification in complex mixtures.

XLogP3

-3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

245.17394160 g/mol

Monoisotopic Mass

245.17394160 g/mol

Heavy Atom Count

17

UNII

ZB4A1U383X

Sequence

KV

Wikipedia

Lysylvaline

Dates

Last modified: 08-15-2023

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